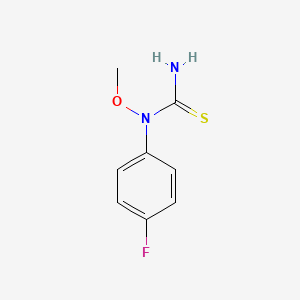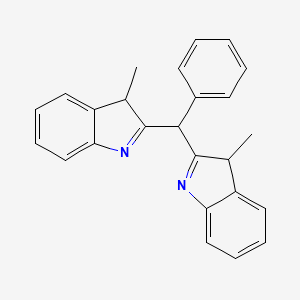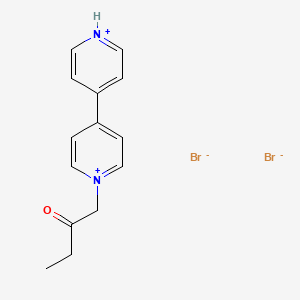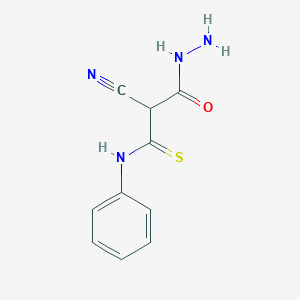![molecular formula C12H20N4O2 B12586792 2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] CAS No. 631922-92-4](/img/structure/B12586792.png)
2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] is a complex organic compound featuring aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] typically involves the formation of aziridine rings through cyclization reactions. One common method is the reaction of alkenes with primary amines under basic conditions, often facilitated by an electrogenerated dication intermediate . Another approach involves the use of epoxides, which are ring-opened with sodium azide to form azido-hydroxyalkanes, followed by a Staudinger reaction to yield the desired aziridine .
Industrial Production Methods
Industrial production of aziridine derivatives often employs large-scale cyclization reactions using readily available starting materials such as alkenes and amines. The process may involve high-pressure reactors and specialized catalysts to ensure efficient conversion and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine nitrogen, resulting in the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and various substituted aziridines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] involves the reactivity of the aziridine rings. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions that can form various biologically active compounds. The compound’s cytotoxic effects are attributed to its ability to alkylate DNA, disrupting cellular processes and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The simplest aziridine, consisting of a three-membered ring with one nitrogen atom.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity to aziridines.
Ethyleneimine: Another three-membered nitrogen-containing ring, used in the synthesis of various polymers.
Uniqueness
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] is unique due to its diazenediyl linkage, which imparts distinct chemical properties and reactivity compared to simpler aziridines and azetidines. This structural feature enhances its potential for forming complex molecular architectures and its utility in various scientific applications.
Eigenschaften
CAS-Nummer |
631922-92-4 |
|---|---|
Molekularformel |
C12H20N4O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C12H20N4O2/c1-11(2,9(17)15-5-6-15)13-14-12(3,4)10(18)16-7-8-16/h5-8H2,1-4H3 |
InChI-Schlüssel |
QINLXOPBIRSPRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)N1CC1)N=NC(C)(C)C(=O)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B12586736.png)
![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)

![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)

![Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate](/img/structure/B12586778.png)

![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)

![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)
